REACTION_CXSMILES
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[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([Mg]Br)=[CH:4][CH:3]=1.[F:10][C:11]1[CH:18]=[CH:17][C:14]([CH:15]=[O:16])=[C:13]([C:19]([F:22])([F:21])[F:20])[CH:12]=1.ClC1C=C(Cl)C=CC=1C(O)C1C=CC(Cl)=CC=1>>[F:21][C:19]([F:20])([F:22])[C:13]1[CH:12]=[C:11]([F:10])[CH:18]=[CH:17][C:14]=1[CH:15]([OH:16])[C:5]1[CH:6]=[CH:7][C:2]([Cl:1])=[CH:3][CH:4]=1
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Name
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|
Quantity
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28.6 mmol
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Type
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reactant
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Smiles
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ClC1=CC=C(C=C1)[Mg]Br
|
Name
|
|
Quantity
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26 mmol
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Type
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reactant
|
Smiles
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FC1=CC(=C(C=O)C=C1)C(F)(F)F
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Name
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|
Quantity
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6.04 g
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Type
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reactant
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Smiles
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ClC1=C(C(C2=CC=C(C=C2)Cl)O)C=CC(=C1)Cl
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Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
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Name
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|
Type
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Smiles
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FC(C1=C(C(C2=CC=C(C=C2)Cl)O)C=CC(=C1)F)(F)F
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |